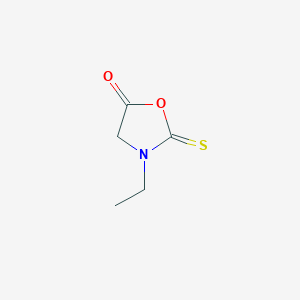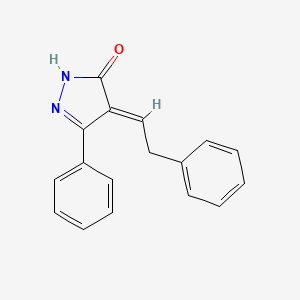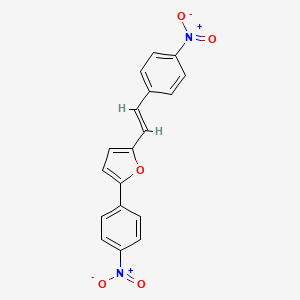
2-(2-Bromo-phenyl)-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-phenyl)-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This specific compound features a bromine atom attached to a phenyl ring, which is fused to a dihydro-benzofuran moiety, and a carboxylic acid methyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-phenyl)-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester typically involves multiple steps:
Formation of Benzofuran Ring: The dihydro-benzofuran ring can be synthesized through a cyclization reaction, often involving a palladium-catalyzed coupling reaction.
Esterification: The carboxylic acid group is converted to its methyl ester form using methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydro-benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: De-brominated benzofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Bromo-phenyl)-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-phenyl)-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester involves its interaction with specific molecular targets. The bromine atom and the benzofuran ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester: Lacks the bromine atom, which may result in different biological activities and reactivity.
2-(2-Chloro-phenyl)-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester:
Uniqueness
The presence of the bromine atom in 2-(2-Bromo-phenyl)-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific research and industrial applications.
Propriétés
Numéro CAS |
851777-30-5 |
|---|---|
Formule moléculaire |
C16H13BrO3 |
Poids moléculaire |
333.18 g/mol |
Nom IUPAC |
methyl 2-(2-bromophenyl)-2,3-dihydro-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C16H13BrO3/c1-19-16(18)10-6-7-14-11(8-10)9-15(20-14)12-4-2-3-5-13(12)17/h2-8,15H,9H2,1H3 |
Clé InChI |
VWHHWLMRPXKRKT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)OC(C2)C3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


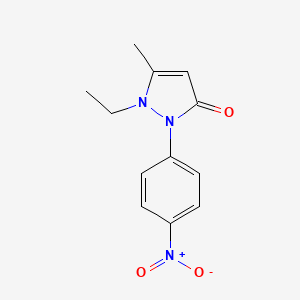


![1-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B12902128.png)
![Isoxazole, 5-[2-methoxy-2-(4-methoxyphenyl)ethyl]-3-methyl-](/img/structure/B12902140.png)
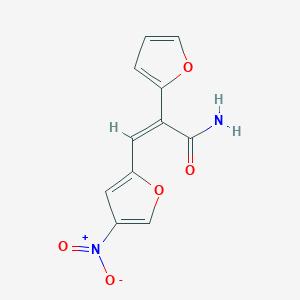
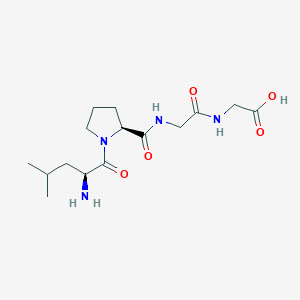
![5-({[(4-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12902167.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(4-aminophenyl)-](/img/structure/B12902170.png)
![3-(5-Anilino-2-ethoxy-4-methylphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid](/img/structure/B12902171.png)
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-2-yl}ethan-1-one](/img/structure/B12902174.png)
